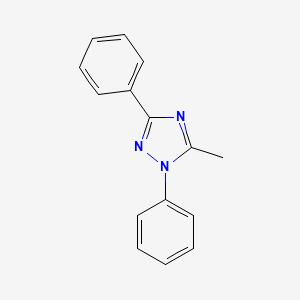

5-Methyl-1,3-diphenyl-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

CAS No. |

1025-89-4 |

|---|---|

Molecular Formula |

C15H13N3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

5-methyl-1,3-diphenyl-1,2,4-triazole |

InChI |

InChI=1S/C15H13N3/c1-12-16-15(13-8-4-2-5-9-13)17-18(12)14-10-6-3-7-11-14/h2-11H,1H3 |

InChI Key |

GDYDLKDQIOOXJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 1,3 Diphenyl 1h 1,2,4 Triazole and Its Analogs

Conventional and Established Synthetic Routes

Cyclization Reactions from Precursors

The construction of the 1,2,4-triazole (B32235) ring often involves the cyclization of open-chain precursors containing the requisite nitrogen and carbon atoms. These methods are foundational and widely employed for the synthesis of a diverse array of substituted 1,2,4-triazoles.

The reaction between hydrazides and amidines or their derivatives is a classical and reliable method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. Two notable named reactions in this category are the Pellizzari reaction and the Einhorn-Brunner reaction.

The Pellizzari reaction , first reported in 1911, involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.org This reaction typically requires high temperatures and can have long reaction times, but the use of microwave irradiation has been shown to improve yields and reduce reaction times. wikipedia.org For instance, the reaction of benzamide (B126) and benzoyl hydrazide yields 3,5-diphenyl-1,2,4-triazole. scispace.comresearchgate.net

The Einhorn-Brunner reaction is the condensation of imides with alkyl hydrazines, resulting in an isomeric mixture of 1,2,4-triazoles. wikipedia.org This reaction proceeds through the formation of an N-acylamidrazone intermediate, which then cyclizes to the triazole ring. The regioselectivity of the reaction is influenced by the nature of the substituents on the imide, with the more acidic group generally being favored at the 3-position of the resulting triazole. wikipedia.org An example is the reaction of N-formyl benzamide with phenyl hydrazine (B178648) to produce 1,5-diphenyl-1,2,4-triazole. scispace.comtijer.org

More contemporary methods offer one-pot syntheses that provide rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines. nih.gov This approach involves the in-situ formation of an acylamidine intermediate, which then reacts with the hydrazine to form the triazole ring. nih.gov

| Reaction Name | Reactants | Product | Key Features |

| Pellizzari Reaction | Amide, Hydrazide | 1,2,4-Triazole | High temperatures, long reaction times (can be improved with microwave irradiation). wikipedia.org |

| Einhorn-Brunner Reaction | Imide, Alkyl Hydrazine | Isomeric mixture of 1,2,4-Triazoles | Proceeds via an N-acylamidrazone intermediate. wikipedia.org |

| One-Pot Synthesis | Carboxylic Acid, Amidine, Hydrazine | 1,3,5-Trisubstituted 1,2,4-Triazole | Highly regioselective and provides rapid access to diverse triazoles. nih.gov |

Hydrazones are versatile precursors for the synthesis of 1,2,4-triazoles through annulation reactions, which involve the formation of a ring from an acyclic precursor. These reactions often proceed via oxidative cyclization.

An efficient method for synthesizing 1,2,4-triazoles involves the oxidative cyclization of hydrazones using selenium dioxide. frontiersin.org This approach has been successfully used to construct fused 1,2,4-triazoles with moderate to good yields. frontiersin.org Another metal-free approach involves the [3+2] cycloaddition/decarboxylation between aryl diazonium salts and azalactic acid to yield 1,3,5-trisubstituted-1,2,4-triazoles. frontiersin.org

Electro-oxidative cyclization of hydrazones with benzylamines or benzamides has also been reported as a successful strategy for preparing a series of 1,2,4-triazoles in satisfactory yields. nih.govnih.gov This method utilizes cheap stainless steel as the anode and can be conducted as a one-pot reaction, making it attractive for industrial applications. nih.govnih.gov The reaction proceeds through the generation of an amphiphilic intermediate from the hydrazone, which then undergoes intramolecular cyclization and oxidative aromatization to form the final 1,2,4-triazole product. nih.gov

A general and metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines has been achieved under oxidative conditions with iodine as a catalyst. organic-chemistry.org This reaction proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. organic-chemistry.org

| Method | Precursors | Reagents/Conditions | Product | Yield |

| Oxidative Cyclization | Heterocyclic Hydrazones | SeO₂ | Fused 1,2,4-Triazoles | 79-98% frontiersin.org |

| Electro-oxidative Cyclization | Hydrazones, Benzylamines/Benzamides | Stainless steel anode, NaOAc | 1,2,4-Triazoles | Moderate to high nih.gov |

| Iodine-catalyzed Oxidative Annulation | Hydrazones, Aliphatic Amines | I₂ | 1,3,5-Trisubstituted 1,2,4-Triazoles | Good to excellent organic-chemistry.org |

Thiosemicarbazides are important precursors for the synthesis of 1,2,4-triazole-3-thiones, which can be further modified. The cyclization of thiosemicarbazides in the presence of a base is a common and effective method for the preparation of these compounds.

The general procedure involves the reaction of a hydrazide with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide (B42300). nih.gov This intermediate is then cyclized by heating in an alkaline medium, such as sodium hydroxide, followed by acidification to yield the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. nih.govdergipark.org.tr For example, acetic acid hydrazide can be condensed with substituted isothiocyanates to form thiosemicarbazide derivatives, which are then cyclized in the presence of triethylamine (B128534) to yield 1,2,4-triazole derivatives. nih.gov

Unsubstituted 1,2,4-triazole can be prepared from thiosemicarbazide by acylation with formic acid, followed by cyclization of the resulting 1-formyl-3-thiosemicarbazide (B1305609) to 1,2,4-triazole-3(5)-thiol. wikipedia.org Oxidation of this thiol with nitric acid or hydrogen peroxide then yields 1,2,4-triazole. wikipedia.org

| Starting Material | Reagents | Intermediate | Product |

| Hydrazide | Isothiocyanate | 1,4-Disubstituted thiosemicarbazide | 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol nih.gov |

| Thiosemicarbazide | Formic Acid | 1-Formyl-3-thiosemicarbazide | 1,2,4-Triazole-3(5)-thiol wikipedia.org |

| 1,2,4-Triazole-3(5)-thiol | Nitric Acid or Hydrogen Peroxide | - | 1,2,4-Triazole wikipedia.org |

Ring Transformation Strategies

The synthesis of 1,2,4-triazoles can also be achieved through the transformation of other heterocyclic ring systems. This approach can be particularly useful when the starting heterocycle is readily available.

One such strategy involves the conversion of 1,3,4-oxadiazoles to 1,2,4-triazoles. This transformation can be achieved by reacting the oxadiazole with an amine. For instance, a nickel(0) complex has been shown to catalyze the transformation of oxadiazoles (B1248032) into the corresponding 1,2,4-triazoles in a single step. organic-chemistry.org Hydrazinolysis of 1,3,4-oxadiazole-2-thiones can also lead to the formation of 4-amino-1,2,4-triazole-3-thiols. nih.gov

Tetrazoles can also serve as precursors for 1,2,4-triazoles. The reaction of 5-aryl-3-chloro-4-phenyl-1,2,4-triazoles with hydrazine hydrate (B1144303) affords the corresponding hydrazino derivatives, which can then be treated with nitrous acid to yield tetrazole-fused ring systems. researchgate.net

Methods Employing Carboxylic Acid Derivatives

Carboxylic acid derivatives are versatile starting materials for the synthesis of 1,2,4-triazoles. The Einhorn-Brunner reaction, as mentioned earlier, utilizes diacylamines, which are derived from carboxylic acids. scispace.comtijer.org

A direct method involves the reaction of carboxylic acids with hydrazinophthalazine, mediated by coupling agents such as 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBT), to produce 1,2,4-triazole derivatives with good yields. frontiersin.org

Furthermore, a general one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. nih.gov This highly regioselective process provides a rapid route to a diverse range of triazoles. nih.gov Microwave-assisted N-acylation of amides with acid anhydrides, followed by reaction with hydrazine hydrochlorides, also provides an efficient route to 1,3,5-trisubstituted-1,2,4-triazoles. researchgate.netresearchgate.net

| Starting Material | Reagents | Key Features | Product |

| Carboxylic Acid | Hydrazinophthalazine, EDC, HOBT | Good yields, operational simplicity. | 1,2,4-Triazole derivatives frontiersin.org |

| Carboxylic Acid, Amidine, Hydrazine | HATU, DIPEA | One-pot, highly regioselective. | 1,3,5-Trisubstituted 1,2,4-triazoles nih.gov |

| Amide, Acid Anhydride, Hydrazine Hydrochloride | Microwave irradiation | Rapid, high yields, one-pot sequential reaction possible. | 1,3,5-Trisubstituted-1,2,4-triazoles researchgate.netresearchgate.net |

Modern and Green Chemistry Approaches

In recent years, the principles of green chemistry have influenced the development of synthetic protocols for 1,2,4-triazoles, emphasizing the use of efficient energy sources, safer solvents, and atom economy. These modern approaches offer significant advantages over traditional methods, such as reduced reaction times, higher yields, and minimized environmental impact.

Microwave-Assisted Syntheses

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. wikipedia.orgnih.gov The synthesis of 1,3,5-trisubstituted-1,2,4-triazoles can be efficiently achieved through microwave-assisted N-acylation of amide derivatives followed by a consecutive reaction with hydrazine hydrochlorides. dntb.gov.uaresearchgate.nethanyang.ac.kr This approach offers a rapid and effective route to the target compounds. hanyang.ac.kr For instance, a one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles has been developed via the cyclization of amide derivatives with hydrazines under microwave irradiation, with reactions completing in as little as one minute with high yields. nih.gov

The use of microwave assistance in the Pellizzari reaction, a classical method for 1,2,4-triazole synthesis involving the reaction of an amide and a hydrazide, has been shown to shorten reaction times and increase yields. wikipedia.org Similarly, microwave-assisted multicomponent reactions have been successfully employed for the synthesis of various biologically relevant heterocycles, including 1,2,4-triazoles, highlighting the efficiency and high yields of this technique. beilstein-journals.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | Several hours | Moderate | nih.gov |

| Microwave Irradiation | 1-15 minutes | 81-97% | nih.gov |

Metal-Catalyzed Reactions (e.g., Cu(I)-catalyzed cycloaddition for related triazoles)

Copper-catalyzed reactions have become a cornerstone in the synthesis of nitrogen-containing heterocycles. A notable example is the copper-catalyzed formation of 1,3,5-trisubstituted 1H-1,2,4-triazoles from N-phenylbenzamidines and aryl nitriles. researchgate.net This method is operationally simple, environmentally benign, and offers a broad substrate scope, proceeding through the formation of C-N and N-N bonds. researchgate.net

Furthermore, an efficient copper-mediated three-component reaction of one molecule of an amine and two molecules of nitriles can afford fully substituted 1,2,4-triazoles. researchgate.net The proposed mechanism involves a tandem double addition–oxidative cyclization. researchgate.net While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for the synthesis of 1,2,3-triazoles, its principles of activating substrates and facilitating bond formation are influential in the development of related metal-catalyzed cyclizations for 1,2,4-triazoles. frontiersin.orgnih.gov

Table 2: Examples of Copper-Catalyzed Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

| Reactants | Catalyst System | Yield | Reference |

| N-phenylbenzamidine, benzonitrile | CuI/ZnI2/Phenanthroline | Moderate to Excellent | researchgate.net |

| Amine, Nitrile (2 equiv.) | Copper catalyst | Good | researchgate.net |

Solvent-Free or Environmentally Benign Protocols

The development of solvent-free or environmentally benign synthetic protocols is a key aspect of green chemistry. For the synthesis of 1,2,4-triazole derivatives, several methods have been reported that utilize safer solvents or proceed in the absence of a solvent altogether. One approach involves the direct reaction between a nitrile and a hydrazide under microwave irradiation without the use of any base or solvent, leading to the efficient synthesis of 3,5-disubstituted 1,2,4-triazoles. scipublications.com

Another example is the use of polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium for the oxidative cyclization of amidrazones with aldehydes to produce 3,4,5-trisubstituted-1,2,4-triazoles. frontiersin.org Additionally, solvent-free syntheses of 1,2,4-triazole derivatives have been achieved through the condensation of hydrazides and amides, aligning with the principles of green chemistry by reducing waste and avoiding hazardous solvents.

Oxidative Cyclization Techniques

Oxidative cyclization is a common and effective strategy for the synthesis of 1,2,4-triazoles. This method typically involves the formation of an acyclic precursor, such as an amidrazone, which then undergoes an intramolecular cyclization with the aid of an oxidizing agent to form the aromatic triazole ring. nih.gov

A metal-free approach for synthesizing 1,2,4-triazoles involves the I2-mediated oxidative cyclization of trifluoroacetimidohydrazides, utilizing dimethylformamide (DMF) as a carbon source. isres.org Ceric ammonium (B1175870) nitrate (B79036) (CAN) has also been employed as an oxidant in the oxidative cyclization synthesis of 3,4,5-trisubstituted-1,2,4-triazoles in polyethylene glycol (PEG), where CAN acts as both a Lewis acid and an oxidant. frontiersin.org The reaction proceeds through the activation of an amino nitrogen atom, followed by the addition of an aldehyde to generate a diazone intermediate, which then undergoes oxidative cyclization. frontiersin.org

Strategic Synthesis of Key Intermediates and Precursors

The synthesis of 5-methyl-1,3-diphenyl-1H-1,2,4-triazole relies on the availability of key intermediates. Common precursors for 1,3,5-trisubstituted 1,2,4-triazoles include N-acylamidrazones, which can be prepared from a variety of starting materials. acs.org

One key precursor for the synthesis of the target molecule is N'-phenylbenzohydrazide . This can be synthesized through the reaction of benzoyl chloride with phenylhydrazine. Another important intermediate is N-acetylbenzamide , which can be formed by the acylation of benzamide.

The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved through a one-pot reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. nih.govorganic-chemistry.org For the target molecule, this would involve the reaction of benzoic acid, acetamidine, and phenylhydrazine. The reaction proceeds through the formation of an acylamidine intermediate, followed by cyclization with the hydrazine. nih.gov

Mechanistic Considerations of Major Synthetic Pathways

The formation of the 1,2,4-triazole ring in the synthesis of 5-methyl-1,3-diphenyl-1H-1,2,4-triazole can proceed through several mechanistic pathways, depending on the chosen synthetic route.

In the Pellizzari reaction , the mechanism begins with the nucleophilic attack of the nitrogen atom of the hydrazide on the carbonyl carbon of the amide. wikipedia.org This is followed by a series of dehydration and intramolecular cyclization steps to form the 1,2,4-triazole ring. wikipedia.org

The Einhorn-Brunner reaction involves the reaction of an imide with an alkyl hydrazine. wikipedia.org The mechanism involves the protonation of the hydrazine, which then attacks a carbonyl group of the imide. Subsequent cyclization and dehydration lead to the formation of the 1,2,4-triazole. wikipedia.org

For oxidative cyclization of amidrazones , the mechanism involves the initial formation of the amidrazone from its precursors. This is followed by oxidation, which facilitates an intramolecular cyclization to form a dihydro-1,2,4-triazole intermediate. Subsequent aromatization, often through further oxidation, yields the final 1,2,4-triazole product. nih.gov

In copper-catalyzed syntheses from amidines and nitriles, the proposed mechanism involves the coordination of the copper catalyst to the reactants, facilitating the nucleophilic addition and subsequent oxidative cyclization to form the triazole ring. frontiersin.orgnih.gov The copper catalyst plays a crucial role in activating the substrates and promoting the necessary bond formations. researchgate.net

Regioselectivity and Stereochemical Control in Synthesis

The synthesis of 1,2,4-triazoles, including 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole and its analogs, often presents challenges related to regioselectivity and, in the case of chiral analogs, stereocontrol. The unsymmetrical nature of the precursors can lead to the formation of multiple constitutional isomers. Consequently, significant research has been directed toward developing synthetic methods that precisely control the substitution pattern on the triazole ring and the stereochemistry of adjacent chiral centers or axes.

Regioselectivity

Regioselectivity in 1,2,4-triazole synthesis is crucial for defining the final substitution pattern, which dictates the compound's chemical and physical properties. Control over isomer formation is typically achieved through the strategic choice of catalysts, starting materials, and reaction conditions.

One of the most effective strategies for achieving regiocontrol is catalyst-directed synthesis. For instance, the [3+2] cycloaddition of isocyanides with diazonium salts can be selectively guided to produce either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles. Under silver(I) catalysis, the reaction yields 1,3-disubstituted 1,2,4-triazoles, whereas copper(II) catalysis selectively produces the 1,5-disubstituted isomers. organic-chemistry.org This catalyst-dependent regioselectivity provides a powerful tool for accessing specific triazole scaffolds from common precursors.

Another highly regioselective method is the one-pot, three-component synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. This approach combines carboxylic acids, primary amidines, and monosubstituted hydrazines to construct the triazole core. researchgate.netfrontiersin.org The reaction proceeds with a high degree of predictability, ensuring the desired arrangement of substituents at the 1, 3, and 5 positions of the triazole ring. frontiersin.org This method is noted for its operational simplicity and broad substrate scope. researchgate.netfrontiersin.org

The table below summarizes findings from various regioselective synthetic approaches for 1,2,4-triazole analogs.

| Method | Reactants | Catalyst/Reagent | Product Type | Key Feature |

|---|---|---|---|---|

| Catalyst-Controlled [3+2] Cycloaddition | Isocyanides, Diazonium Salts | Ag(I) | 1,3-Disubstituted 1,2,4-Triazoles | High regioselectivity for 1,3-isomer |

| Catalyst-Controlled [3+2] Cycloaddition | Isocyanides, Diazonium Salts | Cu(II) | 1,5-Disubstituted 1,2,4-Triazoles | High regioselectivity for 1,5-isomer |

| One-Pot Three-Component Synthesis | Carboxylic Acids, Amidines, Hydrazines | HATU, DIPEA | 1,3,5-Trisubstituted 1,2,4-Triazoles | Highly regioselective and efficient |

| Cu-Enabled Three-Component Annulation | 2-Diazoacetonitriles, Nitriles, Aryldiazonium Salts | Copper | 1-Aryl-5-cyano-1,2,4-triazoles | Provides access to cyano-substituted triazoles |

Stereochemical Control

While 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole is an achiral molecule, the synthesis of its chiral analogs requires precise control of stereochemistry. This can involve the creation of stereogenic centers on substituents or the formation of axial chirality, known as atropisomerism, where rotation around a single bond is restricted.

A significant advancement in stereochemical control is the catalytic asymmetric synthesis of atropisomeric N-aryl 1,2,4-triazoles. nih.gov In this approach, a chiral phosphoric acid catalyst is employed in a cyclodehydration reaction to induce enantioselectivity. nih.gov This method has successfully produced axially chiral triazoles with high enantiomeric ratios (er). nih.gov In many cases, the enantiomeric purity can be further enhanced to greater than 99:1 er through simple recrystallization. nih.gov The stereochemical stability of these atropisomers has been confirmed by heating an enantiopure sample, which showed no loss of enantioenrichment. nih.gov

The table below presents data on the asymmetric synthesis of atropisomeric N-aryl 1,2,4-triazoles using a chiral catalyst.

| Substrate 1 (Imidothioate) | Substrate 2 (Hydrazide) | Catalyst | Yield (%) | Enantiomeric Ratio (er) | er after Recrystallization |

|---|---|---|---|---|---|

| 1b | 4-Methoxybenzhydrazide (2b) | (R)-TCYP | 64 | 83:17 | >99:1 |

| 1b | 3,5-Bis(trifluoromethyl)benzhydrazide (2c) | (R)-TCYP | 75 | 85:15 | >99:1 |

| 1b | 2-Thiophenecarbohydrazide (2d) | (R)-TCYP | 88 | 89:11 | >99:1 |

| 1b | 2-Furohydrazide (2e) | (R)-TCYP | 72 | 86:14 | >99:1 |

Furthermore, stereocontrol can be achieved by using enantiopure starting materials. Chiral precursors can be converted into 1,2,4-triazole derivatives with the stereochemistry being retained throughout the reaction sequence. For example, enantiopure 3-azido oxindoles have been used as precursors that, through copper-catalyzed "click" chemistry with various alkynes, yield chiral 3-triazole-2-oxindoles with excellent stereospecificity. acs.org Studies have also shown that different enantiomers of chiral triazole derivatives can exhibit significantly different biological activities, highlighting the importance of asymmetric synthesis. nih.gov The development of novel chiral bidentate ligands based on the 1,2,4-triazole scaffold also opens avenues for their application in broader asymmetric catalysis. isres.orgrsc.org

Reactivity and Chemical Transformations of 5 Methyl 1,3 Diphenyl 1h 1,2,4 Triazole

Electrophilic Substitution Reactions on the Triazole Ring and Phenyl Moieties

The 1,2,4-triazole (B32235) ring itself is generally resistant to electrophilic substitution on its carbon atoms due to their electron-deficient nature. chemicalbook.com Electrophilic attack typically occurs on the nitrogen atoms, which have higher electron density. chemicalbook.com

In the case of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole, electrophilic substitution on the phenyl rings is the more probable event. The phenyl groups at the 1 and 3 positions can undergo typical electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The directing effects of the triazole ring on the phenyl moieties would influence the position of substitution (ortho, meta, or para).

Nucleophilic Reactivity and Ring Opening Pathways

The carbon atoms of the 1,2,4-triazole ring are susceptible to nucleophilic attack due to their low electron density. chemicalbook.com This can lead to nucleophilic substitution reactions, particularly if a good leaving group is present on the ring.

While specific ring-opening pathways for 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole are not extensively detailed in the provided context, nucleophilic attack can sometimes lead to cleavage of the triazole ring, especially under harsh reaction conditions or with strong nucleophiles. For instance, studies on other triazole derivatives have shown that nucleophiles can initiate ring-opening sequences.

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including 1,2,4-triazoles. These reactions typically involve the coupling of a halogenated or otherwise activated triazole with a variety of coupling partners.

While specific examples for 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole are not abundant, related studies on halogenated 1H-1,2,4-triazole nucleosides have demonstrated successful Suzuki cross-coupling reactions. researchgate.net In these cases, aryl groups were introduced at the 5-position of the triazole ring. researchgate.net This suggests that if 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole were to be halogenated on one of its phenyl rings, it could subsequently undergo metal-catalyzed cross-coupling reactions to introduce new substituents. Palladium and copper are common catalysts for such transformations on triazole rings. researchgate.net

Oxidation and Reduction Processes

The 1,2,4-triazole ring is generally stable towards oxidation and reduction reactions. nih.gov However, the substituents on the ring can undergo redox transformations. For 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole, the methyl group could potentially be oxidized to a carboxylic acid under strong oxidizing conditions. The phenyl rings could also be hydrogenated to cyclohexyl rings under catalytic hydrogenation, though this would require forcing conditions.

Thermal and Photochemical Rearrangements

Studies on 4-alkyl-substituted 4H-1,2,4-triazoles have shown that they can undergo thermal rearrangement to the corresponding 1-alkyl-1H-1,2,4-triazoles. nih.govscispace.com This rearrangement is proposed to proceed through an ion-pair mechanism. scispace.com For example, the thermal rearrangement of 4-[(S)-2-butyl]-3,5-diphenyl-4H-1,2,4-triazole resulted in the formation of 1-[(R)-2-butyl]-3,5-diphenyl-1H-1,2,4-triazole, indicating an inversion of configuration. scispace.comresearchgate.net

While 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole is a 1-substituted triazole, the potential for thermal or photochemical rearrangements should not be entirely dismissed, although different pathways would likely be involved compared to the 4-substituted isomers.

Derivatization and Functionalization Strategies

The methyl group at the 5-position of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole is a key site for functionalization. The protons of this methyl group are acidic enough to be removed by a strong base, such as an organolithium reagent, to form a lithiated intermediate. This nucleophilic species can then react with a variety of electrophiles to introduce new functional groups.

Table 1: Potential Derivatization Reactions of the Methyl Group

| Reagent | Product Type |

| 1. Strong Base (e.g., n-BuLi) | Lithiated Intermediate |

| 2. Alkyl Halide (e.g., CH₃I) | Elongated Alkyl Chain |

| 3. Aldehyde/Ketone (e.g., Benzaldehyde) | Hydroxyalkyl Derivative |

| 4. Carbon Dioxide (CO₂) | Carboxylic Acid Derivative |

| 5. Silyl Halide (e.g., TMSCl) | Silylated Derivative |

This strategy allows for the synthesis of a wide range of derivatives with modified properties, starting from the parent 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole.

Functionalization of the Phenyl Substituents

The phenyl rings attached to the 1- and 3-positions of the 1,2,4-triazole core are amenable to various electrophilic and nucleophilic substitution reactions, as well as cross-coupling methodologies. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.

One of the most powerful methods for functionalizing these phenyl rings is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of new aryl or heteroaryl groups. For instance, if the parent compound were derivatized to contain a halogen (e.g., bromine) on one of the phenyl rings, it could react with a variety of boronic acids. A general procedure involves reacting the bromophenyl-triazole derivative with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃. nih.gov This versatile reaction can be used to synthesize a wide range of biaryl structures appended to the triazole core.

Another common functionalization is acylation. The phenyl rings can undergo Friedel-Crafts acylation, although the reactivity is influenced by the electron-withdrawing nature of the triazole ring. More commonly, pre-functionalized phenyl groups are used in the synthesis of the triazole itself. For example, derivatives can be prepared by using substituted benzoyl chlorides in the synthetic sequence, leading to triazoles with alkoxy or other functional groups on the phenyl rings. ekb.eg

The introduction of substituents can also be achieved by first synthesizing the triazole with functionalized phenylhydrazines or benzimidates. This approach provides a straightforward pathway to derivatives bearing groups like halogens, alkyls, or nitro groups on the phenyl substituents, which can then be subjected to further chemical transformations.

Table 1: Examples of Reactions for Phenyl Group Functionalization

| Reaction Type | Reagents & Conditions | Resulting Functional Group |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O/EtOH | Biaryl system |

| Acylation | Substituted Benzoyl Chloride, Lewis Acid | Acyl group (e.g., -C(O)R) |

| Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) |

Introduction of Heteroatom-Containing Side Chains

The 1,2,4-triazole core can be modified to include side chains containing nitrogen, oxygen, or sulfur, significantly expanding its chemical diversity. These side chains can be introduced at various positions, often by starting with a triazole bearing a reactive functional group like a carboxylate.

A versatile method begins with the synthesis of 1,2,4-triazole-3(5)-carboxylates, which serve as key precursors. These esters can be prepared from acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride. nih.gov Once formed, the ester group on the triazole ring can be converted into a variety of other functionalities. For example, hydrolysis of the ester yields a carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reacted with hydrazine (B178648) to produce hydrazides or converted to hydroxamic acids. nih.gov The introduction of a cyanomethyl group, which contains a nitrogen atom, has also been demonstrated. nih.gov

The introduction of sulfur is another important transformation. Triazole-thiones can be synthesized by reacting diacid hydrazides with carbon disulfide (CS₂) in a basic solution. nih.gov This reaction introduces a thione (C=S) group, which exists in tautomeric equilibrium with the thiol (-SH) form. The resulting 4-amino-1,2,4-triazole-3-thiones are valuable intermediates for further modifications. nih.gov For example, they can be condensed with aldehydes to form Schiff bases or undergo reactions to yield fused heterocyclic systems. nih.govmdpi.com

Table 2: Synthesis of Triazoles with Heteroatom-Containing Side Chains

| Precursor Functional Group | Reagents | Resulting Side Chain | Yield (%) | Reference |

|---|---|---|---|---|

| Ester (-COOEt) | NaOH, then H⁺ | Carboxylic Acid (-COOH) | 78–93 | nih.gov |

| Ester (-COOEt) | R-NH₂ | Amide (-CONHR) | 82–93 | nih.gov |

| Ester (-COOEt) | N₂H₄·H₂O | Hydrazide (-CONHNH₂) | 84–89 | nih.gov |

| Ester (-COOEt) | NH₂OH·HCl | Hydroxamic Acid (-CONHOH) | 73–78 | nih.gov |

Formation of Hybrid Scaffolds with other Heterocycles

Integrating the 5-methyl-1,3-diphenyl-1H-1,2,4-triazole core with other heterocyclic rings creates hybrid molecules that combine the structural features of both systems. These hybrid scaffolds are of great interest in medicinal chemistry for exploring new pharmacological profiles.

A prominent strategy for creating such hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." In one example, a 1,2,4-triazole derivative functionalized with an alkyne group can react with various aryl azides. nih.gov This reaction efficiently produces a new 1,2,3-triazole ring, linking it to the original 1,2,4-triazole core. This method is highly modular, allowing for the synthesis of a library of hybrid compounds by simply changing the azide (B81097) component. nih.govsemanticscholar.org

Another approach involves building a second heterocycle onto a functionalized triazole precursor. For instance, a (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)acetic acid derivative can react with 5-phenyl-4-amino-4H-1,2,4-triazol-3-thiol. This condensation reaction leads to the formation of a fused hybrid system, specifically a 6-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-3-phenyl ekb.egorganic-chemistry.orgresearchgate.nettriazolo[3,4-b] ekb.egnih.govorganic-chemistry.orgthiadiazole. researchgate.net

Multicomponent reactions offer an efficient route to complex hybrid structures in a single step. A metal-free, base-promoted three-component reaction has been reported for linking 1,3-diones (like 4-hydroxycoumarin), β-nitrostyrenes, and aldehyde hydrazones to form hybrid scaffolds where a 1,2,4-triazole is connected to another cyclic system via a benzyl (B1604629) bridge. rsc.org It is also possible to synthesize molecules that incorporate other heterocycles like thiazole (B1198619) or imidazole. semanticscholar.orgresearchgate.net For instance, 1,2,4-triazole derivatives can be linked to a phenyl-substituted thiazole nucleus, combining the pharmacophores of both rings into a single molecule. researchgate.net

Table 3: Examples of Hybrid Heterocyclic Scaffolds Formed from 1,2,4-Triazoles

| Triazole Precursor | Reactant(s) | Resulting Hybrid Scaffold | Reaction Type | Reference |

|---|---|---|---|---|

| Alkyne-functionalized 1,2,4-triazole | Aryl azide, CuSO₄·5H₂O, Na-ascorbate | 1,2,4-Triazole - 1,2,3-Triazole | CuAAC (Click Chemistry) | nih.gov |

| Triazolyl acetic acid | 4-Amino-1,2,4-triazol-3-thiol | Triazolo[3,4-b] ekb.egnih.govorganic-chemistry.orgthiadiazole | Condensation/Cyclization | researchgate.net |

| Aldehyde hydrazone | 4-Hydroxycoumarin, trans-β-nitrostyrene | 1,2,4-Triazole - Coumarin | Multicomponent Reaction | rsc.org |

Following a comprehensive search for scientific literature, it has been determined that there are no available theoretical and computational chemistry studies specifically focused on the compound “5-Methyl-1,3-diphenyl-1H-1,2,4-triazole” that align with the detailed outline provided.

The conducted searches for Density Functional Theory (DFT) applications, electronic structure analysis (including HOMO-LUMO gap and Molecular Electrostatic Potential), aromaticity assessments, conformational analyses, computational elucidations of reaction mechanisms, and theoretical predictions of reactivity and stability for this exact molecule did not yield any specific research findings.

While computational studies have been performed on various other derivatives of 1,2,4-triazole, the strict requirement to focus solely on "5-Methyl-1,3-diphenyl-1H-1,2,4-triazole" prevents the inclusion of data from related but structurally different compounds. Therefore, it is not possible to generate a scientifically accurate article that adheres to the specified outline and content requirements.

Theoretical and Computational Chemistry Studies

Structure-Reactivity Relationship Insights from Computational Models

Computational chemistry offers a powerful lens through which the intricate relationship between the molecular structure of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole and its chemical reactivity can be elucidated. While specific comprehensive computational studies exclusively targeting this molecule are not extensively documented in publicly available literature, general principles derived from theoretical studies on substituted 1,2,4-triazole (B32235) derivatives can provide valuable insights. These models are instrumental in predicting various molecular properties that govern reactivity, including electronic structure, molecular orbital energies, and electrostatic potential.

The reactivity of a molecule is fundamentally linked to its electronic properties. For 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole, the distribution of electron density across the triazole ring and the appended phenyl and methyl groups is a key determinant of its behavior in chemical reactions. Computational methods such as Density Functional Theory (DFT) are commonly employed to calculate these properties. DFT calculations can reveal the locations of electron-rich and electron-deficient regions within the molecule, which correspond to the likely sites for nucleophilic and electrophilic attack, respectively. The nitrogen atoms of the 1,2,4-triazole ring, with their lone pairs of electrons, are generally expected to be nucleophilic centers. The precise reactivity of each nitrogen atom, however, is modulated by the electronic effects of the substituent groups.

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity from a computational standpoint. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole, the HOMO is likely to be distributed over the electron-rich regions, such as the triazole ring and the phenyl groups, while the LUMO would be expected to be located on regions that can accommodate electron density. The precise distribution of these orbitals, which can be visualized using computational software, provides a detailed map of the molecule's reactive sites.

The following table summarizes key computational parameters that are typically evaluated in structure-reactivity studies of 1,2,4-triazole derivatives and their general implications. It is important to note that the values for 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole would require specific computational investigation.

| Computational Parameter | Significance in Structure-Reactivity Relationship | General Trend for 1,2,4-Triazoles |

| HOMO Energy | Indicates the propensity to donate electrons (nucleophilicity). Higher energy often correlates with greater reactivity towards electrophiles. | Influenced by electron-donating/withdrawing substituents on the triazole ring. |

| LUMO Energy | Indicates the propensity to accept electrons (electrophilicity). Lower energy often correlates with greater reactivity towards nucleophiles. | Influenced by electron-donating/withdrawing substituents on the triazole ring. |

| HOMO-LUMO Gap | Reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. | Varies significantly with the nature and position of substituents. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify electron-rich (nucleophilic) and electron-deficient (electrophilic) sites. | Negative potential is typically localized on the nitrogen atoms of the triazole ring. |

| Dipole Moment | Provides insight into the overall polarity of the molecule, which can influence solubility and intermolecular interactions. | Dependent on the symmetry and electronic nature of the substituents. |

| Partial Atomic Charges | Quantifies the electron distribution on individual atoms, helping to pinpoint reactive centers. | Nitrogen atoms generally carry negative partial charges. |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole, offering precise insights into the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of protons in a molecule. For derivatives of 1,2,4-triazole (B32235), the aromatic protons typically appear as multiplets in the downfield region of the spectrum, a characteristic also observed in related diphenyl-1,2,4-triazole structures. For instance, in analogous 3,5-diphenyl-4H-1,2,4-triazole derivatives, aromatic protons resonate in the range of 6.58 to 8.25 ppm. researchgate.net The methyl group protons at the 5-position of the triazole ring are expected to produce a singlet signal at a higher field, as seen in a related compound, (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, where the methyl protons appear as a singlet at 2.66 ppm. mdpi.com

A representative ¹H NMR data table for a substituted 1,2,4-triazole derivative is provided below to illustrate typical chemical shift ranges.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| Methyl-H (at C5) | ~2.5 | Singlet |

This table is illustrative and based on data from related compounds.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides essential information about the carbon framework of the molecule. The carbon atoms of the triazole ring in 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole are expected to resonate at specific chemical shifts that are characteristic of this heterocyclic system. In similar 3,5-diphenyl-4H-1,2,4-triazole structures, the triazole carbon atoms show signals around 153-154 ppm. researchgate.net The carbon of the methyl group at the 5-position would appear at a much higher field. For example, in a related 5-methyl-1,2,3-triazole derivative, the methyl carbon resonates at 10.4 ppm. mdpi.com The phenyl group carbons will exhibit a series of signals in the aromatic region of the spectrum.

An illustrative ¹³C NMR data table for a substituted 1,2,4-triazole derivative is shown below.

| Carbon | Chemical Shift (δ, ppm) |

| Triazole C3 & C5 | ~150 - 160 |

| Phenyl C (ipso) | ~130 - 140 |

| Phenyl C (ortho, meta, para) | ~120 - 130 |

| Methyl C (at C5) | ~10 - 15 |

This table is illustrative and based on data from related compounds.

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR)

Advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) and ¹⁵N NMR would provide further structural confirmation for 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole. 2D NMR experiments would establish connectivity between protons and carbons, confirming the assignment of signals in the ¹H and ¹³C NMR spectra. ¹⁵N NMR spectroscopy would offer direct information about the electronic environment of the nitrogen atoms within the triazole ring, which is crucial for understanding the electronic structure of this heterocyclic system. mdpi.com

Infrared (IR) and Raman Spectroscopic Analysis

A table of expected IR absorption bands for 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 |

| C=N Stretch (Triazole Ring) | 1590 - 1620 |

| C=C Stretch (Aromatic Rings) | 1450 - 1600 |

| N-N Stretch (Triazole Ring) | 1200 - 1300 |

This table is illustrative and based on data from related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole is expected to show absorption bands corresponding to π → π* transitions of the aromatic phenyl rings and the triazole system. In similar 3,5-diphenyl-4H-1,2,4-triazole derivatives, UV-Vis absorption maxima are typically observed in the range of 212-334 nm. researchgate.net The exact position and intensity of these bands are influenced by the substitution pattern and the solvent used.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. For 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide valuable information about the stability of the triazole ring and the phenyl substituents. Common fragmentation pathways for 1,2,4-triazole derivatives often involve the loss of small neutral molecules. nih.gov For instance, in the mass spectrum of a related 3,5-diphenyl-4H-1,2,4-triazole derivative, a prominent fragment at m/z 221 was observed, corresponding to the diphenyl-triazole core. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Information regarding the single-crystal X-ray diffraction analysis of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole, including details on its crystal system, space group, unit cell dimensions, and key bond lengths and angles, is not available in the public domain.

Due to the absence of crystallographic data, an analysis of the crystal packing and a description of the intermolecular interactions (such as hydrogen bonds, π-π stacking, or van der Waals forces) that govern the solid-state architecture of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole cannot be provided.

Advanced Applications in Chemical Sciences and Materials Technology

Role as Ligands in Coordination Chemistry

The 1,2,4-triazole (B32235) ring is a versatile building block in coordination chemistry, capable of acting as a bridge between metal centers to form polynuclear and polymeric coordination compounds. The nitrogen atoms of the triazole ring can coordinate to metal ions, and the specific substitution pattern on the ring influences the electronic properties and steric hindrance of the resulting ligand, thereby tuning the characteristics of the metal complex.

While extensive research exists on the coordination chemistry of 1,2,4-triazole derivatives in general, specific studies detailing the synthesis and characterization of metal complexes with 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole as a ligand are not prominently featured in the available literature. However, the general methodology for forming such complexes is well-established. Typically, the synthesis involves reacting the triazole ligand with a metal salt (e.g., chlorides, nitrates) in a suitable solvent.

The characterization of the resulting metal complexes would involve a suite of analytical techniques to confirm the coordination of the ligand to the metal center and to determine the structure of the complex.

| Magnetic Susceptibility | To determine magnetic properties. | Measures the magnetic behavior of complexes containing paramagnetic metal ions. |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Triazole-based ligands are excellent candidates for MOF construction due to their ability to bridge multiple metal centers, leading to the formation of robust, high-dimensional networks. The chemical flexibility and porosity of these materials make them suitable for applications in gas storage, separation, and catalysis.

Although the general utility of bis(carboxyphenyl)-1,2,4-triazole and other functionalized triazoles in forming MOFs with varying metal ions (e.g., Cu, Co, Zn) has been demonstrated, specific research employing 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole as a primary linker in MOF design is not extensively documented. The synthesis of novel triazole-based carboxylate ligands for application in MOF syntheses is an active area of research, suggesting the potential for future exploration with derivatives like 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole.

Metal complexes derived from triazole-based ligands have been investigated for their catalytic activity in various organic reactions. The ligand framework can be modified to tune the steric and electronic environment around the metal center, thereby influencing the catalytic performance. For instance, new classes of triazole-bispidine ligands have been synthesized and their copper and zinc complexes have demonstrated suitability for catalyzing the Henry reaction. While this highlights the potential of triazole complexes in catalysis, specific studies focused on the catalytic applications of metal complexes derived from 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole are not detailed in the currently reviewed literature.

Utilization in Materials Science

The electron-deficient nature of the 1,2,4-triazole ring makes its derivatives promising candidates for use in materials science, particularly in electronics where electron-transporting and hole-blocking properties are desired.

A significant number of 1,2,4-triazole derivatives have been developed for use in organic light-emitting diodes (OLEDs). In these devices, materials with high electron affinity and high triplet energy are required for efficient electron transport and to confine excitons within the emissive layer. The 1,2,4-triazole moiety is well-suited for this purpose.

The photophysical properties of triazole derivatives are an area of active investigation. The synthesis of novel 5-aryl-4-arylethynyl-1H-1,2,3-triazoles has yielded compounds with fluorescent properties, demonstrating that the triazole scaffold can be incorporated into photoactive molecules. The investigation of their optical properties using UV absorption and fluorescence emission spectroscopy revealed significant Stokes shifts, a desirable characteristic for various optical applications. While this research pertains to the 1,2,3-triazole isomer, it illustrates the potential for developing photosensitive materials from the broader triazole family. Specific research detailing the photosensitive or photoconductive properties of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole itself has not been found in the reviewed sources.

Polymer Chemistry Applications

The incorporation of heterocyclic compounds like 1,2,4-triazoles into polymer chains can impart desirable properties such as thermal stability, electron-transport capabilities, and specific chemical functionalities. researchgate.net Triazole-containing polymers have been investigated for applications in organic light-emitting diodes (OLEDs), proton exchange membranes for fuel cells, and other advanced materials. researchgate.net However, a review of existing research does not yield specific examples or detailed studies on the use of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole as a monomer or a functional additive in polymer chemistry. The influence of the specific methyl and diphenyl substitutions on the properties of resulting polymers has not been a significant focus of published research to date.

Application as Intermediates in Complex Organic Synthesis

The 1,2,4-triazole core is a versatile building block in organic synthesis, often used to construct more complex heterocyclic systems or as a scaffold to introduce specific functionalities into a molecule. nih.gov The synthesis of various 1,2,4-triazole derivatives is well-documented, and these compounds can serve as precursors for a range of biologically active molecules and functional materials. While the synthesis of related diphenyl-1,2,4-triazole thiols and their subsequent S-alkylation to form new derivatives has been reported, there is a lack of specific literature detailing the use of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole as a key intermediate in the synthesis of complex target molecules. mdpi.com Its synthetic utility appears to be an area that is not yet fully explored or reported.

Other Emerging Chemical Technologies

The unique electronic properties of the 1,2,4-triazole ring have led to its investigation in various emerging technologies. For instance, triazole derivatives are being explored as chemosensors for the detection of metal ions and other analytes due to their ability to form coordination complexes that result in a detectable signal. nanobioletters.comresearchgate.net Additionally, the electron-deficient nature of the triazole ring makes it suitable for applications in materials science, such as in the development of materials with specific electronic or optical properties. researchgate.net Some triazole derivatives have also been investigated for their catalytic activity. frontiersin.org However, there is no specific and detailed research available that highlights the application of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole in these or other emerging chemical technologies like sensor technology or organocatalysis.

Conclusion and Future Research Directions

Summary of Key Research Findings on 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole

A thorough review of the existing scientific literature reveals a notable scarcity of studies focused specifically on 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole. While the broader class of 1,2,4-triazoles is extensively researched, this particular substituted derivative has not been the subject of dedicated, in-depth investigations. Research on related compounds, such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole, has been conducted, primarily exploring their synthesis and potential anticancer activities. nih.gov However, the introduction of a methyl group at the 5-position of the triazole ring, as in the subject compound, would be expected to modulate its electronic and steric properties, and consequently its reactivity and biological activity. The lack of specific data for 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole underscores a significant gap in the current body of knowledge.

Unexplored Synthetic Pathways and Methodological Enhancements

The synthesis of 1,2,4-triazole (B32235) derivatives is a well-established field, with numerous methods available for the construction of the triazole ring. frontiersin.org These often involve the cyclization of intermediates such as amidrazones, or the reaction of nitriles with hydrazides. researchgate.net For 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole, one could envision a synthesis starting from N-phenylbenzimidoyl chloride and acetonitrile, followed by reaction with a suitable hydrazine (B178648) derivative.

However, many of these classical methods require harsh reaction conditions or the use of toxic reagents. Modern synthetic chemistry is increasingly focused on the development of more sustainable and efficient methodologies. chemijournal.com In this context, several unexplored avenues for the synthesis of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole could be pursued:

Green Chemistry Approaches: The use of microwave-assisted synthesis, ultrasound irradiation, or mechanochemistry could offer significant advantages in terms of reduced reaction times, increased yields, and milder conditions. researchgate.net

Catalytic Methods: The development of novel catalytic systems, for instance, using transition metals, for the construction of the 1,2,4-triazole ring could provide more efficient and selective routes to the target molecule.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters and can facilitate the safe handling of hazardous intermediates, making it an attractive option for the scale-up production of triazole derivatives.

Novel Reactivity and Transformation Discovery

The reactivity of the 1,2,4-triazole ring is characterized by its aromaticity and the presence of three nitrogen atoms, which can act as sites for electrophilic attack or coordination to metal centers. The phenyl and methyl substituents on 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole would further influence its reactivity.

Future research could explore a range of novel transformations:

Functionalization of the Phenyl Rings: The two phenyl groups offer opportunities for further functionalization through electrophilic aromatic substitution reactions. This could lead to a library of derivatives with tailored electronic and steric properties.

Reactions at the Methyl Group: The methyl group at the 5-position could potentially be functionalized through radical reactions or by conversion to other functional groups, providing a handle for further molecular elaboration.

Ring-Opening and Rearrangement Reactions: Under specific conditions, the triazole ring can undergo ring-opening or rearrangement reactions, leading to the formation of other heterocyclic systems. acs.org Investigating such transformations for 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole could unveil novel chemical pathways.

Advanced Computational Studies and Predictive Modeling

In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting the properties and reactivity of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole.

Table 1: Potential Areas for Computational Investigation

| Computational Method | Predicted Properties | Potential Insights |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic properties (NMR, IR), reaction mechanisms | Understanding of the molecule's stability, reactivity, and spectral signatures. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interactions, solvation effects | Insights into the molecule's behavior in different environments and its interactions with other molecules. |

| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Biological activity, physicochemical properties (e.g., lipophilicity) | Prediction of the molecule's potential as a drug candidate or its behavior in various applications. researchgate.netresearchgate.net |

Such studies could guide future experimental work by identifying promising synthetic targets and predicting their properties. slideshare.net

Expansion into New Areas of Materials and Chemical Technology

The unique electronic properties of the 1,2,4-triazole ring make it an attractive building block for advanced materials. researchgate.net While the applications of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole in this area are yet to be explored, several avenues warrant investigation:

Organic Electronics: Triazole derivatives have been investigated as electron-transporting materials in organic light-emitting diodes (OLEDs) and as host materials for phosphorescent emitters. The specific substitution pattern of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole could lead to materials with desirable electronic and photophysical properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring can coordinate to metal ions, leading to the formation of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing.

Corrosion Inhibitors: The ability of triazoles to form protective films on metal surfaces has led to their use as corrosion inhibitors. The specific adsorption properties of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole on different metal surfaces could be a fruitful area of research.

Challenges and Opportunities in Triazole Chemistry

The field of triazole chemistry, while mature, continues to present both challenges and opportunities. chemijournal.com A significant challenge is the development of highly selective and sustainable synthetic methods for the preparation of complex triazole derivatives. The increasing demand for novel therapeutic agents and functional materials provides a strong impetus for continued research in this area. frontiersin.org

The study of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole represents a microcosm of these broader trends. The current lack of specific research on this compound highlights the vastness of unexplored chemical space even within well-known classes of heterocycles. The opportunities for future research are manifold, from the development of novel synthetic methods and the exploration of its fundamental reactivity to its potential applications in medicine and materials science. Such studies would not only contribute to a deeper understanding of this specific molecule but also enrich the broader field of triazole chemistry.

Q & A

Basic: What are the optimal synthetic routes for 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole?

Answer:

The synthesis typically involves cyclocondensation of substituted hydrazines with appropriate precursors. For example:

- Reaction Setup : Refluxing equimolar quantities of phenylhydrazine derivatives (e.g., 4-methoxy-phenylhydrazine hydrochloride) with triethylamine in ethanol for 25 hours under controlled temperature (80–90°C).

- Purification : Post-reaction, concentrate the mixture, wash with ethyl acetate, and use column chromatography (silica gel, toluene/dioxane 70:30 eluent) followed by recrystallization from ethanol to isolate the product .

- Yield Optimization : Adjust molar ratios of precursors (e.g., N-(dimethylamino-methylene)-4-(methylsulfonyl)-benzamide) and monitor reaction progress via TLC to minimize side products .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Key methods include:

- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., methyl and phenyl groups) and assess purity .

- X-ray Crystallography : Determines molecular conformation and crystal packing, as demonstrated for structurally similar triazoles (e.g., C–H···π interactions in 3-phenyl-1H-1,2,4-triazol-5-amine derivatives) .

- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm) and hydrogen bonding patterns .

Advanced: How do substituent modifications influence biological activity?

Answer:

- Structure-Activity Relationship (SAR) : Substituents like methylsulfonyl (e.g., 5-(4-methylsulfonyl-phenyl)) enhance COX-2 inhibition by improving hydrophobic interactions with enzyme pockets .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) at the 3-position increase anti-inflammatory potency, while methoxy groups modulate solubility and bioavailability .

- Biological Assays : Compare IC values across derivatives using enzyme-linked immunosorbent assays (ELISAs) to quantify COX-2 inhibition .

Advanced: How can computational methods predict the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution. For example, triazole derivatives with benzotriazole moieties show solvatochromic shifts correlated with solvent polarity .

- Docking Studies : Simulate binding interactions with target proteins (e.g., COX-2) using software like AutoDock Vina. Analyze binding scores and ligand-protein hydrogen bonding patterns to prioritize derivatives for synthesis .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Experimental Variables : Control substituent positions (e.g., para vs. meta substitution on phenyl rings) and assay conditions (e.g., in vitro vs. in vivo models) .

- Statistical Analysis : Apply error propagation methods (e.g., Monte Carlo simulations) to assess data variability, as outlined in Data Reduction and Error Analysis for the Physical Sciences .

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 1,2,3-triazole derivatives) to identify trends in activity .

Basic: What purification strategies are effective for isolating this compound?

Answer:

- Column Chromatography : Use silica gel with gradient elution (toluene/dioxane or ethyl acetate/hexane) to separate regioisomers .

- Recrystallization : Optimize solvent polarity (e.g., ethanol or acetonitrile) to enhance crystal purity, as demonstrated for triazole derivatives with >95% purity .

Advanced: How to determine the pKa of 5-Methyl-1,3-diphenyl-1H-1,2,4-triazole derivatives?

Answer:

- Potentiometric Titration : Titrate with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol). Measure half-neutralization potentials (HNPs) and correlate with pKa using the Henderson-Hasselbalch equation .

- Solvent Effects : Compare pKa values across solvents (e.g., acetone vs. DMF) to assess hydrogen-bonding interactions and solvation effects .

Advanced: What are the key stability considerations for this compound under experimental conditions?

Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>180°C for many triazoles) .

- Photostability : Store in amber vials under inert atmosphere (N) to prevent photooxidation of the triazole ring .

- Chemical Compatibility : Avoid strong oxidizers (e.g., HNO) and bases that may hydrolyze the triazole core .

Basic: How to validate synthetic yields and reproducibility?

Answer:

- Control Experiments : Repeat reactions with standardized precursors (e.g., recrystallized phenylhydrazine) and monitor via HPLC for consistency .

- Error Analysis : Calculate relative standard deviations (RSD) across batches using methods from Numerical Recipes in C to quantify procedural variability .

Advanced: What mechanistic insights explain the pharmacological activity of this compound?

Answer:

- Enzyme Inhibition : Molecular dynamics simulations reveal that the triazole ring acts as a hydrogen-bond acceptor with COX-2’s Tyr385 residue, while phenyl groups stabilize hydrophobic pockets .

- Metabolic Pathways : Use LC-MS to identify metabolites (e.g., hydroxylated derivatives) and assess hepatic stability in microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.